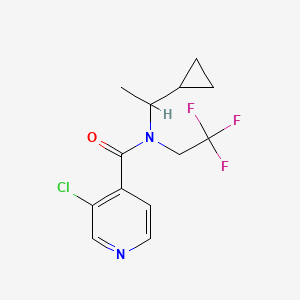![molecular formula C12H13ClN4O B7580198 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide is a chemical compound that has been recently synthesized and has potential applications in scientific research. It belongs to the class of pyridine carboxamides and has a molecular formula of C13H14ClN5O.
Mécanisme D'action
The mechanism of action of 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell growth or bacterial cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth. It has also been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide in lab experiments is its potential as a lead compound for the development of new anticancer or antibacterial drugs. However, its limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for research on 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide. These include:
1. Further studies on its mechanism of action and potential toxicity.
2. Development of analogs with improved potency and selectivity.
3. Evaluation of its activity against other types of cancer cells and bacteria.
4. Investigation of its potential as a therapeutic agent for inflammatory and pain-related disorders.
5. Development of new drug delivery systems for improved efficacy and safety.
Méthodes De Synthèse
The synthesis of 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide involves the reaction of 3-chloropyridine-4-carboxylic acid with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-16(7-9-5-15-17(2)8-9)12(18)10-3-4-14-6-11(10)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMLQQGODDQTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7580116.png)
![5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7580124.png)

![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7580140.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)

![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)